molecular formula C25H30F3N3O4 B11931917 Dihydro Silodosin

Dihydro Silodosin

Cat. No.: B11931917
M. Wt: 493.5 g/mol
InChI Key: VICSLOHTZDWOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro Silodosin (CAS 175870-21-0), also referred to as Dehydro Silodosin, is a significant metabolite of the alpha-1 adrenergic receptor antagonist, Silodosin . Silodosin is a medication approved for the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH) . During the metabolism of Silodosin in the body, it is converted into several metabolites; one major pathway involves dehydrogenation catalyzed by alcohol and aldehyde dehydrogenases, leading to the formation of a metabolite known as KMD-3293 . This metabolite is widely recognized in the scientific and supplier community as Dihydro or Dehydro Silodosin . Research indicates that this particular metabolite possesses negligible pharmacological activity compared to the parent compound, Silodosin . As a result, this compound serves as a critical reference standard for researchers conducting pharmacokinetic studies, metabolic pathway investigation, and analytical method development for Silodosin. Its use is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This product is supplied for research and development purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols. The chemical formula is C25H30F3N3O4 and it has a molecular weight of 493.519 g/mol .

Properties

IUPAC Name

1-(3-hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICSLOHTZDWOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dihydro Silodosin involves multiple steps, starting from salicyaldehyde and ethylene carbonate. The process includes transesterification, Dakin oxidation, and etherification reactions. The final step involves esterification with methanesulfonyl chloride to obtain the silodosin intermediate . Industrial production methods often employ stereoselective transformations to ensure the optical activity of the compound, which is crucial for its pharmacological efficacy .

Chemical Reactions Analysis

Dihydro Silodosin undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)
Dihydro Silodosin is primarily used to alleviate lower urinary tract symptoms (LUTS) resulting from BPH. Clinical studies have demonstrated its efficacy in improving maximum urinary flow rates and reducing both voiding and storage symptoms. In a randomized controlled trial, patients treated with this compound showed significant improvements in the International Prostate Symptom Score (IPSS) compared to placebo groups .

2. Comparison with Other Treatments
this compound has been compared with other alpha-blockers such as Tamsulosin. Studies indicate that while both medications are effective, this compound may offer quicker relief of symptoms, often noted within 2 to 6 hours post-administration . The following table summarizes key comparisons:

Medication Onset of Action IPSS Improvement Adverse Effects
This compound2-6 hoursSignificantDizziness, ejaculation issues
Tamsulosin24 hoursModerateSimilar adverse effects

Clinical Efficacy

Case Studies and Clinical Trials
Numerous clinical trials have validated the effectiveness of this compound in treating BPH. A pivotal study involving 897 patients demonstrated that those receiving an 8 mg daily dose reported a substantial decrease in IPSS scores over six months . Another study highlighted that approximately 40% of patients experienced resolution of detrusor overactivity after treatment .

Long-Term Use and Safety Profile

Long-term studies have shown that the benefits of this compound can be sustained over extended periods. In a year-long follow-up, patients maintained symptom improvement without significant increases in adverse events . However, common side effects include dizziness and reduced semen ejaculation, which are important considerations for patient counseling.

Future Research Directions

Research into this compound is ongoing, with potential applications beyond BPH being explored. These include:

  • Combination therapies : Investigating the efficacy of this compound when used alongside other therapeutic agents.
  • Impact on quality of life : Further studies are needed to quantify how symptom relief translates into improved quality of life metrics for patients.
  • Pharmacogenomics : Understanding how genetic variations affect individual responses to this compound may lead to personalized treatment approaches.

Mechanism of Action

Dihydro Silodosin exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A subtype. These receptors are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound causes relaxation of the smooth muscles in these areas, thereby improving urine flow and reducing symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

Pharmacological Selectivity

Silodosin’s receptor-binding affinity distinguishes it from other α-blockers:

Compound α1A (Ki, nM) α1B (Ki, nM) α1D (Ki, nM) Selectivity Ratio (α1A1B1D)
Silodosin 0.036 21 2.0 1:583:56
Tamsulosin 0.12 0.85 0.14 1:7:1.2
Alfuzosin 0.6 1.0 3.0 1:1.7:5
Naftopidil 2.3 1.2 2.5 1:0.5:1.1

Source: Binding affinity data from recombinant human receptors .

Silodosin’s α1A specificity reduces off-target effects on vascular (α1B) and spinal (α1D) receptors, lowering risks of dizziness and orthostatic hypotension compared to non-selective agents like Alfuzosin .

Clinical Efficacy

Symptom Improvement

In a 12-week RCT (n=955), Silodosin and Tamsulosin both significantly improved International Prostate Symptom Scores (IPSS) vs. placebo (mean difference: -2.3 vs. -2.0, p<0.001), with Silodosin showing superior nocturia reduction (-0.9 vs. -0.7, p=0.013) . A crossover study (n=97) found Silodosin outperformed Tamsulosin in improving straining (p<0.05) and quality of life (QoL) scores during both initial and crossover phases .

Table: IPSS Improvement in Key Trials
Study Silodosin (Δ IPSS) Tamsulosin (Δ IPSS) Placebo (Δ IPSS)
European RCT -6.8 -6.5 -4.5
Crossover Trial -8.2* -6.4 N/A

Δ = Change from baseline; *p<0.05 vs. Tamsulosin.

Urinary Flow Rate

Silodosin and Tamsulosin showed similar increases in maximum urinary flow rate (Qmax): +3.77 mL/s vs. +3.53 mL/s, though neither reached statistical significance over placebo (+2.93 mL/s) due to high placebo response .

Long-Term Outcomes

A Cochrane review (19 trials, n=4,295) concluded Silodosin has comparable efficacy to Tamsulosin and Alfuzosin but higher sexual side effects .

Biological Activity

Dihydro Silodosin, a derivative of Silodosin, is primarily recognized for its role as a selective α1A adrenergic receptor antagonist. This compound is utilized in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by urinary symptoms due to prostate enlargement. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant research findings.

This compound is chemically defined as 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2 R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1 H-indole-7-carboxamide. It exhibits a high selectivity for the α1A adrenergic receptor subtype, with a Ki value of 0.036 nM, indicating a significant affinity that is over 55-fold greater than for α1B and α1D subtypes . This selectivity is crucial for minimizing side effects associated with non-selective adrenergic antagonists.

Table 1: Selectivity of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity Ratio
α1A0.036-
α1B>2.0>55-fold
α1D>2.0>55-fold

The mechanism of action involves the inhibition of norepinephrine-induced calcium influx in cells expressing the α1A receptor, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary obstruction .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties. After oral administration, it has an absolute bioavailability of approximately 32%. In clinical studies involving healthy males, the peak plasma concentration (Cmax) was observed at around 87 ng/mL with a time to reach peak concentration (Tmax) of 2.5 hours . The drug undergoes extensive metabolism primarily through glucuronidation via UGT2B7 and CYP3A4 pathways, resulting in pharmacologically active metabolites that contribute to its therapeutic effects .

Clinical Efficacy

Clinical trials have established the efficacy of this compound in improving symptoms associated with BPH. A pivotal study involving 897 patients treated with an 8 mg daily dose demonstrated significant improvements in the International Prostate Symptom Score (IPSS) compared to placebo .

Table 2: Clinical Outcomes from this compound Treatment

Study GroupBaseline IPSSChange from BaselineDifference vs Placebo
Silodosin (N=233)22 ± 5-8.3Significant
Placebo (N=228)22 ± 5-5.3-

The treatment resulted in rapid symptom relief, with statistically significant improvements noted as early as one week post-initiation .

Case Studies and Long-term Follow-up

Long-term follow-up studies have assessed the sustainability of symptom relief with this compound therapy. In one six-year observational study, patients maintained significant improvements in urinary symptoms and quality of life metrics throughout the treatment period . Adverse reactions were reported in about 55% of patients treated with this compound, which is comparable to placebo rates .

Q & A

What key efficacy metrics are validated in clinical trials assessing Silodosin for benign prostatic hyperplasia (BPH)?

Basic Research Question
Silodosin’s efficacy in BPH is evaluated using standardized metrics:

  • International Prostate Symptom Score (IPSS) : Assesses voiding/storage symptoms and quality of life (QOL). Silodosin significantly improved total IPSS (mean reduction: 2.65 points vs. placebo) and subscale scores .
  • Residual Urine Volume : Reduced from 55.0 mL to 37.8 mL post-treatment, indicating improved bladder emptying .
  • Overactive Bladder Symptom Score (OABSS) : Demonstrated significant reductions in urgency and frequency .
    Methodological Note : Use paired t-tests for pre/post-treatment comparisons and ensure baseline homogeneity across study arms to minimize bias .

How does Silodosin’s α1A-adrenoceptor selectivity influence experimental design in preclinical studies?

Basic Research Question
Silodosin’s high α1A-adrenoceptor affinity necessitates:

  • Tissue-Specific Models : Use ventral prostate hyperplasia models (e.g., testosterone-induced rats) to isolate urinary tract effects .
  • Dose-Response Curves : Establish efficacy thresholds (e.g., 0.1–1.0 mg/kg in rodents) while monitoring cardiovascular off-target effects .
    Statistical Approach : Apply ANOVA with Fisher’s post hoc tests for intergroup comparisons and report effect sizes with 95% confidence intervals .

How should researchers address contradictory findings in meta-analyses comparing Silodosin to tamsulosin?

Advanced Research Question
Contradictions arise in symptom score comparisons (e.g., MD: -0.04 for IPSS favoring Silodosin, but overlapping CIs) . Mitigate via:

  • Subgroup Analysis : Stratify by baseline prostate volume, age, or prior α-blocker use .
  • Heterogeneity Assessment : Calculate I² statistics; if >50%, use random-effects models and explore sources (e.g., regional prescribing practices) .
  • GRADE Framework : Rate evidence quality, highlighting limitations like allocation bias in open-label trials .

What methodological considerations are critical for long-term Silodosin studies given current data gaps?

Advanced Research Question
Existing trials lack >12-week follow-ups for chronic BPH management . Key considerations:

  • Endpoint Selection : Include prostate volume changes, acute urinary retention rates, and surgical intervention needs .
  • Control Groups : Use active comparators (e.g., tamsulosin) rather than placebo for ethical rigor .
  • Attrition Bias Mitigation : Apply intention-to-treat (ITT) analysis and sensitivity testing for missing data .

How should adverse event (AE) data, particularly sexual dysfunction, be statistically analyzed in Silodosin trials?

Advanced Research Question
Silodosin increases sexual AEs (RR: 26.07 vs. placebo; 6.05 vs. tamsulosin) . Recommended methods:

  • Proportional Reporting Ratios (PRR) : Identify AE signals in pharmacovigilance databases .
  • Multivariate Regression : Adjust for confounders (e.g., age, comorbidities) using Cox models .
  • Patient-Reported Outcomes (PROs) : Validate AE severity via tools like the International Index of Erectile Function (IIEF) .

What strategies improve reproducibility in animal models testing Silodosin’s prostatic effects?

Advanced Research Question
Key steps include:

  • Standardized Protocols : Use consistent testosterone doses (e.g., 3 mg/kg subcutaneously) and treatment durations (≥4 weeks) .
  • Blinded Histopathological Analysis : Quantify glandular epithelium thickness via imaging software (e.g., ImageJ) to reduce observer bias .
  • Data Transparency : Publish raw datasets and analysis code in repositories like Figshare or Zenodo .

How can systematic reviews reconcile real-world evidence (RWE) with RCT data on Silodosin safety?

Advanced Research Question
RWE (e.g., post-marketing surveys) often reports lower AE rates than RCTs due to underreporting . Methods for synthesis:

  • Meta-Regression : Explore covariates like study design (prospective vs. retrospective) .
  • Quality Assessment : Use tools like Newcastle-Ottawa Scale for RWE to evaluate selection and outcome bias .
  • Triangulation : Compare AE incidence across data types (e.g., RCTs vs. registries) to identify consistency thresholds .

What experimental designs optimize detection of Silodosin’s synergistic effects with other therapies (e.g., antimuscarinics)?

Advanced Research Question
For combination studies (e.g., Silodosin + Mirabegron):

  • Factorial Design : Test monotherapy vs. combination arms with matched dosages .
  • Endpoint Selection : Use urodynamic parameters (e.g., detrusor pressure) alongside PROs .
  • Power Calculation : Assume moderate interaction effects (Cohen’s f² ≥ 0.15) to determine sample size .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.